盐酸无水四环素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

概述

描述

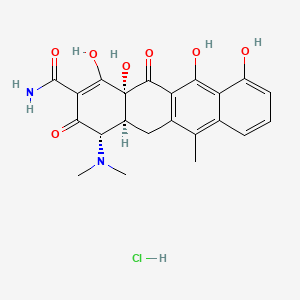

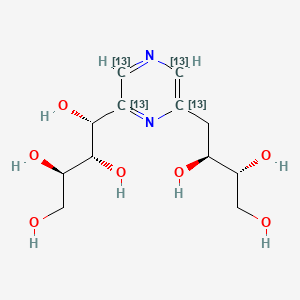

无水四环素(盐酸盐)是四环素的衍生物,四环素是一种众所周知的抗生素。它主要用作四环素控制基因表达系统中的效应因子。 与母体化合物四环素不同,无水四环素(盐酸盐)在推荐浓度下不表现出明显的抗生素活性 。 它经常在研究环境中用于调节细菌系统中的基因表达 .

科学研究应用

无水四环素(盐酸盐)在科学研究中有着广泛的应用:

化学: 它被用作合成各种四环素衍生物的前体。

生物学: 它作为四环素控制基因表达系统中的效应因子,使研究人员能够调节细菌细胞中的基因表达.

作用机制

无水四环素(盐酸盐)通过与四环素阻遏蛋白(TetR)和反向四环素阻遏蛋白(revTetR)结合发挥作用。 这种结合会改变这些蛋白的构象,从而允许或抑制由四环素启动子调控的基因的转录 。 与四环素不同,无水四环素(盐酸盐)与 30S 核糖体亚基的结合较差,使其成为一种较差的抗生素 .

类似化合物:

四环素: 母体化合物,广泛用作抗生素。

多西环素: 四环素的一种衍生物,具有改进的药代动力学。

米诺环素: 四环素的另一种衍生物,对耐药菌具有增强的活性.

比较: 无水四环素(盐酸盐)在基因表达系统中的特定用途是独一无二的。 与四环素及其其他衍生物不同,它不表现出明显的抗生素活性,使其适用于不需要抗生素活性的研究应用 .

安全和危害

未来方向

生化分析

Biochemical Properties

Anhydrotetracycline hydrochloride is a powerful effector in both the tetracycline repressor (TetR) and reverse TetR (revTetR) systems . It binds the Tet repressor 35-fold more strongly than tetracycline . Moreover, anhydrotetracycline hydrochloride poorly binds the 30S ribosomal subunit, compared to tetracycline , so it does not act as a general inhibitor of translation and is a poor antibiotic .

Cellular Effects

Anhydrotetracycline hydrochloride has been used in laboratory experiments and shows lower antibacterial activity against Escherichia coli compared with tetracycline . It is used in all fields of biology for control of transcription or translation processes .

Molecular Mechanism

The molecular mechanism of anhydrotetracycline hydrochloride involves impeding protein synthesis within bacterial cells . It acts as an effector of tetracycline-dependent gene expression in bacterial expression systems .

Temporal Effects in Laboratory Settings

Anhydrotetracycline hydrochloride is stable for 12 months after shipping . It is used in a final concentration of 200 μg per liter culture using a 2 mg/ml stock solution .

Metabolic Pathways

It is known to be a powerful effector in the tetracycline repressor (TetR) and reverse TetR (revTetR) systems .

Subcellular Localization

It is known to be a powerful effector in the tetracycline repressor (TetR) and reverse TetR (revTetR) systems, suggesting that it may localize to the regions of the cell where these systems are active .

准备方法

合成路线和反应条件: 无水四环素(盐酸盐)可以通过脱水过程从四环素合成。 该反应通常涉及在酸性介质中加热四环素,这有助于去除水分子,从而形成无水四环素 。 反应条件通常包括使用盐酸形成无水四环素的盐酸盐。

工业生产方法: 无水四环素(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。 该过程涉及在酸性条件下对四环素进行控制脱水,然后进行纯化步骤以分离盐酸盐。 最终产品通常以结晶固体的形式获得 .

化学反应分析

反应类型: 无水四环素(盐酸盐)会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以在分子上的特定位置发生.

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠等还原剂。

取代: 取代反应可能涉及卤素或烷基化剂等试剂.

形成的主要产物: 从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化会导致羟基化衍生物的形成,而还原会导致脱氧产物的形成 .

相似化合物的比较

Tetracycline: The parent compound, widely used as an antibiotic.

Doxycycline: A derivative of tetracycline with improved pharmacokinetics.

Minocycline: Another tetracycline derivative with enhanced activity against resistant bacteria.

Comparison: Anhydrotetracycline (hydrochloride) is unique in its specific use as an effector in gene expression systems. Unlike tetracycline and its other derivatives, it does not exhibit significant antibiotic activity, making it suitable for research applications where antibiotic activity is undesirable .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Anhydrotetracycline hydrochloride involves the conversion of Tetracycline hydrochloride to Anhydrotetracycline followed by dehydration to form Anhydrotetracycline hydrochloride.", "Starting Materials": [ "Tetracycline hydrochloride", "Sodium hydroxide", "Ethanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve Tetracycline hydrochloride in water", "Step 2: Add sodium hydroxide to the solution and stir until the pH reaches 9-10", "Step 3: Add ethanol to the solution and stir for 30 minutes", "Step 4: Acidify the solution with hydrochloric acid to pH 2-3", "Step 5: Filter the resulting precipitate and wash with water", "Step 6: Dry the precipitate to obtain Anhydrotetracycline", "Step 7: Dissolve Anhydrotetracycline in hydrochloric acid", "Step 8: Heat the solution to 70-80°C for 1-2 hours to obtain Anhydrotetracycline hydrochloride", "Step 9: Filter the resulting precipitate and wash with water", "Step 10: Dry the precipitate to obtain Anhydrotetracycline hydrochloride" ] } | |

CAS 编号 |

13803-65-1 |

分子式 |

C22H23ClN2O7 |

分子量 |

462.9 g/mol |

IUPAC 名称 |

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H |

InChI 键 |

SPFAOPCHYIJPHJ-UHFFFAOYSA-N |

手性 SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl |

SMILES |

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl |

规范 SMILES |

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl |

同义词 |

(4S,4aS,12aS)-4-(Dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide Hydrochloride; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)

![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)